4-Bromodiphenylamine
Description
Significance of Arylamine Scaffolds in Organic Synthesis and Functional Materials
Arylamine scaffolds, particularly diarylamines, are fundamental structural motifs in a vast array of organic compounds. rsc.org Their importance stems from their prevalence as core components in many pharmaceuticals, agrochemicals, dyes, and functional organic materials. rsc.orgresearchgate.netresearchgate.net In the realm of materials science, the electron-donating nature of the nitrogen atom in arylamines makes them excellent candidates for hole-transporting materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). chemrxiv.org
The construction of the carbon-nitrogen (C-N) bond is a cornerstone of organic synthesis, and arylamines are central to this field. researchgate.net The development of transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann coupling, has revolutionized the synthesis of arylamines, allowing for the efficient and versatile construction of these crucial molecules from simple precursors. rsc.org These methods provide access to highly functionalized N-substituted arylamines, which serve as versatile building blocks for creating complex molecular architectures. rsc.orgchinesechemsoc.org The continuous development of new synthetic methodologies highlights the enduring importance of arylamine scaffolds in both academic research and industrial applications. researchgate.net
Overview of Halogenated Diphenylamines as Versatile Precursors
Within the broader class of arylamines, halogenated diphenylamines represent a particularly useful subclass of chemical intermediates. The presence of a halogen atom (such as bromine, chlorine, or iodine) on the aromatic ring provides a reactive handle for further chemical transformations, most notably through cross-coupling reactions. This versatility allows chemists to introduce a wide variety of functional groups and build more complex molecular frameworks.
Halogenated diphenylamines serve as key precursors in the synthesis of numerous functional molecules. For example, they are used to create triarylamine-based dendrimers and polymers for electronic applications. rsc.org The halogen atom can be readily substituted via reactions like the Suzuki, Heck, or Sonogashira couplings, enabling the extension of π-conjugated systems, a critical aspect in the design of materials with specific optoelectronic properties. Furthermore, halogenated diphenylamines are foundational in synthesizing other advanced materials and heterocyclic compounds, such as halogenated acridones, which are derived from the cyclization of halogenated diphenylamine-2-carboxylic acids. researchgate.net
Scope and Research Focus on 4-Bromodiphenylamine within Contemporary Chemistry
This compound (4-bromo-N-phenylaniline) is a specific halogenated diarylamine that serves as a prime example of a versatile chemical precursor. nih.gov Its structure is ideal for synthetic elaboration; the diphenylamine (B1679370) core provides the basic electronic properties of a hole-transporting material, while the bromine atom at the 4-position offers a site for predictable and efficient chemical modification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 54446-36-5 | nih.govchemicalbook.com |
| Molecular Formula | C₁₂H₁₀BrN | nih.govchemicalbook.com |
| Molecular Weight | 248.12 g/mol | nih.govchemicalbook.com |
| Appearance | Solid | |
| Melting Point | 85-89 °C | |
| IUPAC Name | 4-bromo-N-phenylaniline | nih.gov |
Research involving this compound is often focused on its application as a building block in materials chemistry. It is frequently used in palladium-catalyzed cross-coupling reactions to synthesize larger, conjugated molecules. For instance, it has been employed as a starting material in the synthesis of triarylamine derivatives that are investigated for their hole-transporting properties. rsc.orgwiley-vch.de In one synthetic route, this compound is reacted with 4-methoxy-1-iodo-benzene in a copper-catalyzed Ullmann condensation to produce an intermediate for advanced materials. wiley-vch.de
The compound is also a precursor for small molecule semiconductor materials. Its utility is demonstrated in synthetic schemes where the bromo-functional group is converted to other functionalities, enabling the construction of complex molecules for specific applications in electronics and photonics. rsc.org The synthesis of this compound itself can be achieved through methods such as the bromination of triphenylamine (B166846) with N-bromosuccinimide (NBS) or the coupling of 4-bromoaniline (B143363) with phenylboronic acid. rsc.orgchemicalbook.com This accessibility, combined with its reactivity, ensures that this compound remains a compound of high interest in the ongoing development of novel functional organic materials.
Table 2: Selected Research Applications of this compound
| Application Area | Research Description | Reference |
| Functional Materials Synthesis | Used as a precursor to synthesize 4-(N-phenyl-N-(4-methoxy)phenyl-amino)-1-bromobenzene, an intermediate for more complex materials. | wiley-vch.de |
| Hole-Transporting Dendrimers | Serves as an intermediate in the synthesis of triphenylamine-based π-conjugated dendrimers. | rsc.org |
| Small Molecule Semiconductors | Listed as a secondary arylamine building block for small molecule semiconductors. | |
| Organic Synthesis | Synthesized via the N-arylation of aniline (B41778) with phenylboronic acid, showcasing its role in C-N bond formation studies. | chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-N-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCIVUDMVXNBUCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10423761 | |
| Record name | 4-Bromodiphenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10423761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54446-36-5 | |
| Record name | 4-Bromodiphenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10423761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-diphenylamine | |
| Source | European Chemicals Agency (ECHA) | |
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Advanced Synthetic Methodologies for 4 Bromodiphenylamine and Its Functionalization
Direct Synthetic Pathways to 4-Bromodiphenylamine
Direct synthesis of this compound can be achieved through several modern catalytic methods, including C-N cross-coupling reactions and the application of nanocatalysis. Additionally, traditional halogenation strategies remain a viable route.
C-N Cross-Coupling Reactions (e.g., N-Arylation of Aniline (B41778) with Phenylboronic Acid)
The formation of the C-N bond is a cornerstone of organic synthesis, and cross-coupling reactions are a powerful tool for achieving this transformation. The N-arylation of aniline with a suitable aryl partner, such as phenylboronic acid, represents a common strategy for synthesizing diphenylamine (B1679370) derivatives. One prominent example is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. dntb.gov.ua
A typical procedure involves reacting aniline with phenylboronic acid in the presence of a catalyst and a base. For instance, the N-arylation of aniline with phenylboronic acid can be carried out using a nanocatalyst in a methanol-water solvent system with potassium carbonate as the base, yielding this compound in high yields. chemicalbook.com This reaction is generally monitored by thin-layer chromatography (TLC) and the product purified by column chromatography. chemicalbook.com
| Reactants | Catalyst/Base | Solvent | Yield |
| Aniline, Phenylboronic Acid | Nanocatalyst, K2CO3 | Methanol (B129727)/Water | 90% chemicalbook.com |
| 4-Bromoaniline (B143363), Iodobenzene | Not specified | Not specified | Not specified chemicalbook.com |
| Aniline, 1,4-Dibromobenzene | Not specified | Not specified | Not specified chemicalbook.com |
This table summarizes various C-N cross-coupling reactions for the synthesis of this compound.
Application of Nanocatalysis in this compound Synthesis
Nanocatalysis has emerged as a highly efficient approach in organic synthesis, offering advantages such as high surface area-to-volume ratio, increased catalytic activity, and ease of catalyst recovery and reuse. mdpi.comwiley-vch.deresearchgate.net In the context of this compound synthesis, various nanocatalysts have demonstrated significant efficacy.
Copper and its oxides are frequently employed in N-arylation reactions. organic-chemistry.org For example, copper(II) oxide (CuO) nanoparticles, synthesized by a simple precipitation method, have been shown to be an efficient and inexpensive catalyst for C–N cross-coupling reactions. acs.org These reactions can be performed under ligand-free conditions, which is an advantage in terms of cost and simplicity. acs.org Similarly, ceria-supported copper nanoparticles have been used for the N-arylation of indoles, a reaction type analogous to diphenylamine synthesis. researchgate.net
Magnetic nanoparticles offer a particularly attractive option due to their straightforward separation from the reaction mixture using an external magnet. nih.govorientjchem.orgmdpi.comrsc.org For instance, magnetite (Fe3O4) nanoparticles have been used as a core for supporting catalytic species in Ullmann-type N-arylation reactions. encyclopedia.pub A study detailed the use of a magnetic nanoparticle-supported dual acidic ionic liquid catalyst for organic transformations. rsc.org Another example involves the use of iron oxide nanoparticle modified transducers for the electrochemical detection of diphenylamine, highlighting the diverse applications of these materials. nih.gov
| Nanocatalyst Type | Application | Key Features |
| CuO Nanoparticles | N-arylation of benzimidazole | Inexpensive, ligand-free, reusable acs.org |
| NiO Nanoparticles | N-arylation of indoles | Effective for coupling with boronic acids mdpi.com |
| Ceria-supported Copper Nanoparticles | N-arylation of indole (B1671886) | Highly efficient and recyclable researchgate.net |
| Magnetic Nanoparticles (e.g., Fe3O4) | Support for various catalysts | Easy separation and recovery nih.govorientjchem.orgmdpi.comrsc.orgencyclopedia.pub |
| Carbon Nitride Supported Copper | N-arylation of hetero-aromatics | High product selectivity and good yields rsc.org |
This table showcases the application of different nanocatalysts in N-arylation reactions relevant to this compound synthesis.
Halogenation Strategies for Diphenylamine to Yield this compound
Direct bromination of diphenylamine is a traditional and straightforward method for preparing this compound. However, controlling the selectivity to obtain the desired mono-brominated product at the para position can be challenging, as polybromination is a common side reaction. jcsp.org.pkdtic.mil
Several brominating agents and conditions have been explored to improve selectivity. One approach involves the use of bromine in acetic acid, though this can require extensive recrystallization to purify the product. cdnsciencepub.com A more selective method employs 2,4,4,6-tetrabromo-2,5-cyclohexadienone, which has been shown to give a better yield of the desired product. cdnsciencepub.comrsc.org Another strategy is the bromination of N-benzoyldiphenylamine followed by saponification. cdnsciencepub.com
The use of N-Bromosuccinimide (NBS) in the presence of a catalyst like silica (B1680970) gel or ammonium (B1175870) acetate (B1210297) has also been reported for the selective mono-bromination of aromatic amines. jcsp.org.pkresearchgate.net For instance, using NBS with silica gel in carbon tetrachloride at room temperature can effectively produce the para-brominated derivative. jcsp.org.pk A method using potassium bromide and a poly(4-vinylpyridine)-supported bromate (B103136) has also been developed for the selective bromination of activated aromatic compounds.
| Brominating Agent/Method | Conditions | Yield/Selectivity |
| Bromine in acetic acid | Not specified | 29% overall yield, requires extensive purification cdnsciencepub.com |
| 2,4,4,6-tetrabromo-2,5-cyclohexadienone | Dichloromethane or chloroform (B151607) | 51% overall yield, high selectivity for para-position cdnsciencepub.comrsc.org |
| Bromination of N-benzoyldiphenylamine | Followed by saponification | 46% overall yield cdnsciencepub.com |
| N-Bromosuccinimide (NBS)/Silica Gel | Carbon tetrachloride, room temperature | Selective monobromination jcsp.org.pk |
| N-Bromosuccinimide (NBS)/Ammonium Acetate | Not specified | Catalytic activation of NBS for para-selective bromination researchgate.net |
| Potassium Tribromide | Water | Favors monobromination over dibromination google.com |
This table compares different halogenation strategies for the synthesis of this compound.
Functionalization of the Amine Moiety in this compound Derivatives
Once synthesized, the amine group in this compound and its derivatives can be further functionalized. This includes protection of the amine for subsequent reactions and the formation of new carbon-carbon bonds.
N-Protection Strategies in Arylamine Synthesis
In multi-step organic syntheses, it is often necessary to protect reactive functional groups to prevent them from interfering with subsequent reactions. organic-chemistry.orgslideshare.net The secondary amine in diphenylamine derivatives is nucleophilic and can react with electrophiles. organic-chemistry.org Therefore, protecting the amine group is a common strategy.
Carbamates are a widely used class of protecting groups for amines. organic-chemistry.orgslideshare.net For example, the Boc (tert-butoxycarbonyl) group can be introduced and later removed under acidic conditions, while the Fmoc (9-fluorenylmethyloxycarbonyl) group is base-labile. organic-chemistry.org The choice of protecting group depends on the stability required for subsequent reaction steps and the conditions for its eventual removal. organic-chemistry.org For instance, a study on the iron-catalyzed C-N coupling reaction evaluated the use of an acetyl group as an N-protecting group for acetanilide. researchgate.net In another case, the synthesis of halogenated diaminophenazines involved the use of a dimethyl acetal (B89532) as a protecting group for the diamine, which could be removed under reductive conditions. osti.gov
| Protecting Group | Introduction Reagent | Deprotection Conditions |
| Boc (tert-butoxycarbonyl) | Di-tert-butyl dicarbonate (B1257347) (Boc)2O | Acidic media organic-chemistry.org |
| Fmoc (9-fluorenylmethyloxycarbonyl) | Fmoc-Cl | Basic conditions organic-chemistry.org |
| Acetyl | Acetic anhydride (B1165640) or acetyl chloride | Hydrolysis (acidic or basic) researchgate.net |
| Benzoyl | Benzoyl chloride | Saponification (e.g., ethanolic KOH) cdnsciencepub.com |
This table outlines common N-protection strategies applicable to arylamines like this compound.
Mannich-type Reactions and Related C-C Bond Formations
The functionalization of the amine can also involve the formation of new carbon-carbon bonds at positions alpha to the nitrogen. illinois.edumdpi.com While the direct C-H functionalization of amines can be challenging, various methods have been developed to achieve this. columbia.eduumich.edu
One approach is the activation of N-arylidene alkyl amines as carbanions for asymmetric conjugate addition and Mannich reactions. chemrxiv.org This allows for the enantioselective α-C–H functionalization of achiral amines, providing a route to chiral amine products. chemrxiv.org Photoredox catalysis has also been employed for the site-selective functionalization of primary amine derivatives. columbia.edu By choosing an appropriate activating group, functionalization can be directed to specific C-H bonds. columbia.edu
Furthermore, the nitrogen atom can direct functionalization to other parts of the molecule. For example, in alicyclic amines, palladium-mediated reactions can achieve transannular functionalization of γ-C-H bonds. umich.edu While not directly a Mannich-type reaction, this demonstrates the influence of the amine group in directing C-H activation.
Transformations of this compound to Fabricate Advanced Intermediates
Preparation of Organoboron Compounds (e.g., Boronic Acid Pinacol (B44631) Esters)
The conversion of the aryl bromide moiety in this compound into a boronic acid or its ester equivalent, such as a pinacol ester, is a pivotal transformation that unlocks a vast array of subsequent cross-coupling reactions. su.se Organoboron compounds are highly valued in organic synthesis due to their stability, low toxicity, and broad functional group tolerance. mdpi.comthieme.de
A common strategy for the synthesis of arylboronic acid pinacol esters from aryl halides involves a palladium-catalyzed borylation reaction. This method typically employs a palladium catalyst, a phosphine (B1218219) ligand, a base, and a boron source like bis(pinacolato)diboron (B136004) (B₂pin₂). While direct palladium-catalyzed borylation of this compound is feasible, related methodologies for structurally similar compounds are well-documented. For instance, the synthesis of 4-aminophenylboronic acid pinacol ester has been achieved on a large scale. researchgate.netclockss.org This process involves the protection of the amine, followed by a metalation reaction and subsequent esterification and deprotection. researchgate.netclockss.org A similar two-step procedure could be adapted for this compound, involving protection of the secondary amine, followed by lithium-halogen exchange and subsequent reaction with a borating agent like trimethyl borate (B1201080) and then pinacol. clockss.org
Table 1: Representative Conditions for Palladium-Catalyzed Borylation of Aryl Halides
| Catalyst | Ligand | Base | Boron Source | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | B₂pin₂ | DMF | 120 | 66 | researchgate.net |
| PdCl₂(dppf) | dppf | KOAc | B₂pin₂ | Dioxane | 80 | Varies | google.com |
This table presents general conditions that can be adapted for the borylation of this compound.
Cyclization Reactions to Form Polycyclic Heterocyclic Systems (e.g., Acridines, Carbazoles)
The diphenylamine framework is a key precursor for the synthesis of various polycyclic heterocyclic systems, including acridines and carbazoles, which are prominent motifs in biologically active compounds and organic materials. lookchem.com The bromine atom in this compound can influence or be a part of these cyclization strategies.
Acridines: The synthesis of acridone (B373769) derivatives, which can be further converted to acridines, can be achieved through the cyclization of diphenylamine-2-carboxylic acids. For instance, the cyclization of 2'-bromodiphenylamine-2-carboxylic acid has been studied, indicating that halogen substituents play a role in the reaction kinetics. fluorine1.rufluorine1.ru While the bromo-substituent is not at the 4-position in this specific example, the general principle of intramolecular cyclization is applicable. Microwave-promoted cyclization of 2-bromodiphenylamine with benzoic acid has also been reported to yield a bromo-acridine derivative, demonstrating a modern approach to these ring systems. jst.go.jp
Carbazoles: The formation of carbazoles from diphenylamines can be achieved through various methods, including palladium-catalyzed intramolecular C-H arylation or photostimulated reactions. The electron ionization mass spectra of bromo-substituted diphenylamines suggest that cyclization to form carbazole (B46965) structures is a plausible fragmentation pathway. researchgate.net More synthetically relevant methods include the palladium-catalyzed condensation of a chloroaniline derivative with a bromostyrene to form a diphenylamine intermediate, which can then undergo ligand-controlled intramolecular cyclization to yield carbazoles among other heterocycles. mit.edu Furthermore, photostimulated reactions of 2'-halo-[1,1'-biphenyl]-2-amines in the presence of a base have been shown to produce carbazoles in good yields via an SRN1 mechanism. conicet.gov.ar This methodology could potentially be adapted for an appropriately substituted derivative of this compound.
Oligomerization and Polymerization for Arylamine-Based Architectures
Arylamine-based oligomers and polymers are of significant interest for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and as hole-transporting materials. This compound can serve as a monomer or a key intermediate in the synthesis of these advanced materials.
A reported synthesis of a star-shaped oligoarylamine utilized di-4-bromodiphenylamine as a starting material. researchgate.net This precursor was synthesized by the bromination of diphenylamine. The di-4-bromodiphenylamine then underwent a palladium-catalyzed C-N bond-forming reaction with diphenylamine to construct the oligoarylamine architecture. researchgate.net This demonstrates a clear pathway where this compound derivatives are used to build up larger, conjugated arylamine structures. The process typically involves protecting the amine functionality before carrying out the palladium-catalyzed coupling reactions. researchgate.net
Utilization of this compound in Cooperative Catalysis
Cooperative catalysis, where two or more catalysts work in concert to enable a transformation not possible with a single catalyst, is a rapidly evolving field. chim.itnih.gov this compound is a suitable substrate for various cross-coupling reactions that can be part of such catalytic systems.
Palladium-Catalyzed C-C and C-N Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, with the Nobel Prize in Chemistry in 2010 highlighting their importance. libretexts.orgnobelprize.org this compound, with its aryl bromide functionality, is an excellent substrate for these transformations. mit.edunih.gov
C-N Cross-Coupling (Buchwald-Hartwig Amination): This reaction is a premier method for the synthesis of arylamines. researchgate.net this compound can be coupled with a variety of primary or secondary amines, amides, or other nitrogen-containing nucleophiles using a palladium catalyst and a suitable phosphine ligand. beilstein-journals.orgnih.gov For instance, the coupling of N-substituted 4-bromo-7-azaindoles with amines proceeds efficiently with a palladium catalyst, demonstrating the general applicability to bromo-aryl compounds. beilstein-journals.orgnih.gov The synthesis of oligoarylamines from di-4-bromodiphenylamine also relies on this powerful C-N bond-forming reaction. researchgate.net
C-C Cross-Coupling (e.g., Suzuki-Miyaura Reaction): If this compound is first converted to its corresponding boronic acid or ester, it can then participate as the organoboron component in a Suzuki-Miyaura coupling. Conversely, this compound itself can be coupled with a variety of organoboron reagents to form a new C-C bond. This reaction is fundamental in constructing biaryl structures. For example, this compound has been coupled with 9-phenyl-9H-carbazole-3-boronic acid using a palladium catalyst to synthesize a carbazole derivative for use in organic electronics. google.com
Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Bromo-Aryl Substrates
| Coupling Type | Reactants | Catalyst System (Catalyst/Ligand) | Base | Solvent | Product Type | Reference |
|---|---|---|---|---|---|---|
| C-N Amination | 4-bromo-7-azaindole, Phenylmethanamine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | N-Arylated amine | beilstein-journals.org |
| C-C Suzuki | This compound, 9-phenyl-9H-carbazole-3-boronic acid | Pd(OAc)₂ / P(o-tolyl)₃ | K₂CO₃ | Toluene/Ethanol/Water | Biaryl-carbazole | google.com |
This table provides illustrative examples of reaction conditions for palladium-catalyzed cross-coupling reactions involving bromo-aryl compounds similar to or including this compound.
Copper-Catalyzed Transformations
Copper-catalyzed reactions have emerged as a cost-effective and sustainable alternative to palladium-catalyzed processes for certain transformations, particularly for C-N, C-O, and C-S bond formation (Chan-Lam coupling) and some C-C couplings. beilstein-journals.org The versatility of copper catalysis allows for a wide range of transformations, including annulation reactions to form heterocyclic systems. nih.govorganic-chemistry.org
While specific examples detailing the extensive use of this compound in copper-catalyzed reactions are less common in the provided literature, its identity as an aryl bromide makes it a suitable candidate for such transformations. For instance, copper-catalyzed C-N cross-coupling reactions with aryl halides are well-established. molaid.com In one study on cooperative photoredox and copper catalysis for the oxidative coupling of aryl boronic acids with arylamines, this compound was used as an internal standard, indicating its stability and compatibility with the reaction conditions involving a copper catalyst. chemrxiv.org This suggests its potential as a substrate in related copper-catalyzed systems. Furthermore, copper-catalyzed boroaminomethylation of olefins has been developed, showcasing the expanding scope of copper catalysis in creating complex molecules from simple building blocks. researchgate.net
Advanced Spectroscopic and Computational Characterization of 4 Bromodiphenylamine
High-Resolution Spectroscopic Analysis
High-resolution spectroscopy offers a precise examination of the molecular structure and bonding within 4-Bromodiphenylamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 13C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon skeleton of an organic molecule. In ¹³C NMR, carbon atoms in different chemical environments absorb at different frequencies, resulting in a spectrum of chemical shifts reported in parts per million (ppm). For this compound, the aromatic carbons of the two phenyl rings and the carbon atom bonded to the bromine exhibit distinct signals.
The ¹³C NMR spectrum of 4-bromo-N-phenylaniline, recorded in deuterated chloroform (B151607) (CDCl₃), shows signals at several distinct chemical shifts corresponding to the different carbon environments within the molecule. rsc.org The carbons in the aromatic regions typically appear between 110 and 150 ppm. infn.it The spectrum for this compound displays peaks at 142.3, 132.0, 129.3, 121.5, 118.2, and 112.5 ppm. rsc.org The carbon atom directly bonded to the electronegative bromine atom (C-Br) is expected to be deshielded, influencing its chemical shift, while the carbons bonded to the nitrogen atom (C-N) are also found in a characteristic region.
| Chemical Shift (δ) in ppm | Assignment Notes |
|---|---|
| 142.3 | Aromatic C-N or C-C |
| 132.0 | Aromatic C-H or C-C |
| 129.3 | Aromatic C-H or C-C |
| 121.5 | Aromatic C-H or C-C |
| 118.2 | Aromatic C-H or C-C |
| 112.5 | Aromatic C-Br |
Mass Spectrometry (MS) Techniques (e.g., GC-MS, Electron Ionization Mass Spectra)
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components of a mixture. nih.gov Electron Ionization (EI) is a common method used in MS where high-energy electrons bombard a sample, causing it to fragment in predictable ways.
The electron ionization mass spectrum of this compound is characterized by a distinctive pattern due to the presence of the bromine atom. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance. This results in a molecular ion peak ([M]⁺) and a prominent [M+2]⁺ peak of similar intensity. nih.gov For this compound, the top peak is observed at an m/z of 247, corresponding to the molecular ion with the ⁷⁹Br isotope. nih.gov The second highest peak appears at m/z 249, representing the molecular ion with the ⁸¹Br isotope. nih.gov Another significant fragment is seen at m/z 167, which corresponds to the loss of the bromine atom from the molecular ion. nih.gov
| m/z (Mass-to-Charge Ratio) | Relative Intensity | Interpretation |
|---|---|---|
| 247 | Top Peak | Molecular Ion [M]⁺ (with ⁷⁹Br) |
| 249 | 2nd Highest | Isotopic Peak [M+2]⁺ (with ⁸¹Br) |
| 167 | 3rd Highest | Fragment Peak [M-Br]⁺ |
Vibrational Spectroscopy (e.g., Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy)
Vibrational spectroscopy probes the molecular vibrations of a sample. Both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy provide a characteristic fingerprint based on a molecule's functional groups. rsc.orgresearchgate.netnasa.gov FT-IR measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light. nasa.gov These techniques are often complementary; vibrations that are strong in IR may be weak in Raman, and vice versa.
The FT-IR spectrum of this compound exhibits several characteristic absorption bands. Key vibrations include the N-H stretch, aromatic C-H stretches, C-N stretching, and in-ring C=C aromatic stretches. libretexts.org The N-H stretching vibration for secondary amines typically appears as a single, sharp band in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while aromatic C=C ring stretching occurs in the 1400-1600 cm⁻¹ region. libretexts.orgspectroscopyonline.com The C-N stretch for aromatic amines is found in the 1250-1360 cm⁻¹ range. The C-Br stretch appears at lower wavenumbers, typically between 500-700 cm⁻¹. While specific, published FT-IR data for this compound is limited, data for the closely related compound 4-Bromo-N-(4-methoxyphenyl)aniline shows characteristic peaks for these functional groups. beilstein-journals.org
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Example Data (from 4-Bromo-N-(4-methoxyphenyl)aniline) beilstein-journals.org |
|---|---|---|
| N-H Stretch | 3300 - 3500 | 3418 |
| Aromatic C-H Stretch | 3000 - 3100 | - |
| Aliphatic C-H Stretch (from methoxy (B1213986) group) | 2850 - 3000 | 2958 |
| Aromatic C=C Stretch | 1400 - 1600 | 1506 |
| C-N Stretch | 1250 - 1360 | 1296 |
| C-O Stretch (from methoxy group) | 1000 - 1300 | 1174 |
| C-H Bend (Out-of-Plane) | 650 - 1000 | 812, 750 |
| C-Br Stretch | 500 - 700 | 696 |
Raman spectroscopy, while requiring minimal sample preparation, can also identify these vibrational modes. nasa.govgithub.comresearchgate.net It is particularly sensitive to non-polar bonds, making it effective for analyzing the C-C bonds of the aromatic rings and the C-Br bond.
Electron Spin Resonance (ESR) Spectroscopy for Charge Transfer States
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique specific to detecting species with unpaired electrons. It is exceptionally useful for studying radical ions and charge-transfer states in molecules. rsc.org While this compound itself is a diamagnetic molecule with no unpaired electrons, it serves as a crucial building block for larger, electroactive materials where charge transfer is a key phenomenon.
Derivatives of this compound, such as N,N-bis(4-bromophenyl)aniline, are used in the synthesis of hole transport materials for applications in organic electronics like light-emitting diodes (LEDs). figshare.com The electronic properties and the stability of charge-transfer states in these more complex systems are often investigated using ESR. For instance, studies on complex triphenylamine (B166846) derivatives, synthesized from precursors like 4-bromo-N-(4-bromophenyl)aniline, utilize ESR to understand the dynamics of photo-generated charge-transfer states and triplet states. rsc.org These investigations are critical for designing materials with specific electronic and photophysical properties. rsc.orgfigshare.com
Electronic Spectroscopy
Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet (200-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum. infn.itmsu.edu This absorption corresponds to the excitation of electrons from lower-energy orbitals (like bonding π or non-bonding n orbitals) to higher-energy anti-bonding orbitals (π* or σ*). msu.edu The wavelength of maximum absorbance (λmax) is a characteristic feature of a molecule's chromophores—the parts of the molecule that absorb light. libretexts.org
For this compound, the chromophore consists of the two conjugated phenyl rings linked by a nitrogen atom. The absorption is primarily due to π → π* transitions within this aromatic system. The extent of conjugation significantly influences the λmax; more extensive conjugation typically shifts the absorption to longer wavelengths. libretexts.org While a specific λmax for this compound is not widely reported, related compounds show characteristic absorptions. For example, more complex triphenylamine derivatives containing the 4-bromophenyl moiety exhibit absorption maxima (λmax) in the range of 375-390 nm. figshare.com The absorption spectra for these types of molecules are often measured in solvents like methanol (B129727) or acetonitrile. figshare.com
| Transition Type | Chromophore | Expected Absorption Region |
|---|---|---|
| π → π | Conjugated Aromatic Rings (Diphenylamine system) | UV-A Region (~300-400 nm) |
| n → π | Nitrogen lone pair | UV Region |
Photoluminescence (PL) Spectroscopy (e.g., Fluorescence and Phosphorescence)
Photoluminescence spectroscopy reveals the emission properties of this compound upon excitation with light. In various organic solvents, the compound exhibits distinct photoluminescent behavior. For instance, in chloroform, it shows weak emission bands at approximately 535 nm and 630 nm. researchgate.net However, in more polar solvents like tetrahydrofuran (B95107) (THF) and methanol, it displays a single broad emission band at 507 nm and 539 nm, respectively. researchgate.net This solvent-dependent shift in emission wavelength suggests a change in the electronic environment of the molecule.
| Solvent | Emission Wavelength (nm) |
|---|---|
| Chloroform | 535 and 630 |
| Tetrahydrofuran (THF) | 507 |
| Methanol | 539 |
Quantum Chemical Calculations and Density Functional Theory (DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the structural and electronic properties of molecules like this compound. These computational methods provide detailed insights that complement experimental findings.
Prediction of Optimized Molecular Geometries and Conformational Analysis
DFT calculations are used to predict the most stable three-dimensional structure of a molecule by finding the geometry with the lowest energy. For diarylamines, the conformation is largely defined by the torsional angles between the phenyl rings. Computational studies on similar molecules, such as 3-bromodiphenylamine, have been performed using DFT methods with basis sets like 6-31G(d,p) and 6-311++G(d,p) to determine the optimized geometry. nih.gov Conformational analysis involves exploring the potential energy surface by systematically changing these torsional angles to identify the most stable conformers and the energy barriers between them. ucsb.eduutwente.nl This analysis is crucial as the molecular conformation significantly influences its electronic and photophysical properties.
Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential)
The electronic properties of this compound can be elucidated through the analysis of its frontier molecular orbitals: the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key parameter that indicates the molecule's chemical reactivity and electronic excitation energy. malayajournal.orgresearchgate.net A smaller gap generally suggests that the molecule can be more easily excited. For a related molecule, 3-bromodiphenylamine, the frontier orbital energy gap has been calculated to illustrate its reactivity. nih.gov
The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. malayajournal.org This information is critical for predicting how the molecule will interact with other chemical species. For 3-bromodiphenylamine, MEP analysis has been used to understand its reactive sites. nih.gov
| Property | Significance |
|---|---|
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and ease of electronic excitation. nih.gov |
| Molecular Electrostatic Potential (MEP) | Identifies electron-rich and electron-poor regions, predicting sites of reactivity. nih.gov |
Vibrational Frequency Calculations and Normal Coordinate Analysis
DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the energies of its bond stretching, bending, and torsional motions. These calculated frequencies can be compared with experimental data from FT-IR and FT-Raman spectroscopy to validate the computational model and to make detailed assignments of the observed vibrational bands. nih.gov Normal coordinate analysis, based on the calculated potential energy distribution (PED), helps to determine the contribution of different internal coordinates (like bond stretches and angle bends) to each vibrational mode. researchgate.netuni-rostock.de This provides a thorough understanding of the molecule's vibrational dynamics. For 3-bromodiphenylamine, a complete vibrational assignment has been made using this approach. nih.gov
Computational Investigation of Excited State Properties and Singlet-Triplet Energy Splitting (ΔEST)
Time-dependent DFT (TD-DFT) is a widely used method to investigate the properties of electronically excited states. This approach can predict the energies of singlet (S1) and triplet (T1) excited states. The energy difference between the lowest singlet and triplet excited states (ΔEST) is a crucial parameter, particularly for applications in areas like thermally activated delayed fluorescence (TADF). aps.org A small ΔEST facilitates the up-conversion from the triplet state to the singlet state, enhancing the efficiency of light emission. rsc.org Computational studies on similar systems have shown that the ΔEST can be influenced by molecular conformation and the surrounding environment. aps.org While specific ΔEST values for this compound are not detailed in the provided search results, calculations on related molecules demonstrate the capability of these methods to predict this important property.
Modeling of Intramolecular Charge Transfer Mechanisms
In donor-acceptor molecules, electronic excitation can lead to a redistribution of electron density, a phenomenon known as intramolecular charge transfer (ICT). researchgate.net The diphenylamine moiety can act as an electron donor. Computational modeling, often coupled with Natural Bond Orbital (NBO) analysis, can be used to quantify the extent of charge transfer upon excitation. nih.gov NBO analysis provides information about charge delocalization and hyperconjugative interactions that stabilize the molecule and contribute to ICT. nih.gov For 3-bromodiphenylamine, NBO analysis has confirmed the occurrence of ICT within the molecule. nih.gov Understanding these ICT mechanisms is essential for designing molecules with specific optical and electronic properties.
Solid-State Structural Elucidation via X-ray Crystallography
The precise three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding a compound's physical properties and intermolecular interactions. For this compound, single-crystal X-ray crystallography has provided definitive insights into its molecular conformation and crystal packing.
Detailed research findings from a study published in Acta Crystallographica Section E reveal the specific structural parameters of this compound. nih.govresearchgate.net The analysis was conducted at a low temperature of 125 K to minimize thermal motion and obtain high-precision data. nih.govresearchgate.net
The compound crystallizes in the orthorhombic system with the space group Pccn. researchgate.net This crystal system is characterized by three unequal axes that are mutually perpendicular. The unit cell, which is the basic repeating structural unit of a crystal, contains eight molecules (Z = 8) of this compound. nih.govresearchgate.net The dimensions of the unit cell are a = 15.6741(6) Å, b = 17.7531(7) Å, and c = 7.3608(3) Å, resulting in a total volume of 2048.24(14) ų. nih.govresearchgate.net
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₂H₁₀BrN |
| Formula Weight | 248.12 |
| Temperature | 125 K |
| Crystal System | Orthorhombic |
| Space Group | Pccn |
| a (Å) | 15.6741 (6) |
| b (Å) | 17.7531 (7) |
| c (Å) | 7.3608 (3) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 2048.24 (14) |
| Z | 8 |
The molecular structure of this compound is non-planar, exhibiting a "propeller-blade" arrangement of the two phenyl rings around the central nitrogen atom. nih.govresearchgate.net The dihedral angle, which measures the twist between the two benzene (B151609) rings, is 52.5(1)°. nih.govresearchgate.net This significant twist from planarity is a common feature in diphenylamine derivatives and is influenced by steric hindrance between the ortho-hydrogens on the adjacent rings. The central C-N-C bond angle that bridges the two aryl groups is 126.4(2)°. nih.gov
A key finding from the crystallographic analysis is the nature of the intermolecular forces that stabilize the crystal lattice. While the molecule contains an N-H group, which is a potential hydrogen bond donor, the structure does not exhibit conventional N-H···N or N-H···Br hydrogen bonding. nih.gov Instead, the crystal packing is primarily governed by a network of weaker C-H···π and N-H···π interactions. nih.gov In these interactions, the hydrogen atoms from the C-H bonds of one molecule and the N-H group of another are attracted to the electron-rich π-systems of the benzene rings of neighboring molecules, creating a stable three-dimensional architecture. nih.gov
Reactivity and Mechanistic Investigations Involving 4 Bromodiphenylamine
Mechanistic Pathways in Catalytic Transformations
4-Bromodiphenylamine serves as a key substrate in elucidating the mechanisms of various catalytic coupling reactions. Its structure, featuring a reactive carbon-bromine bond and a modifiable diphenylamino group, allows for detailed investigation into the elementary steps of these transformations.
Exploration of Reaction Mechanisms in Palladium- and Copper-Catalyzed Couplings
Palladium- and copper-catalyzed cross-coupling reactions are cornerstones of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. The mechanisms of these reactions are complex, typically involving a series of steps where the metal catalyst cycles through different oxidation states.
Palladium-Catalyzed Couplings: The mechanism for palladium-catalyzed C-N cross-coupling, often referred to as Buchwald-Hartwig amination, generally proceeds through a well-established catalytic cycle. mit.edu For a substrate like this compound reacting with another amine, the cycle is initiated by the oxidative addition of the aryl bromide to a low-valent palladium(0) complex. mdpi.comnih.gov This step, often rate-determining, involves the cleavage of the C-Br bond and the formation of a new Pd(II) intermediate containing both the aryl group from this compound and a bromide ligand. illinois.edunih.govrsc.org Mechanistic studies have shown that the electronic properties and steric bulk of the phosphine (B1218219) ligands on the palladium center are crucial for this step's efficiency. chemrxiv.org Following oxidative addition, the amine nucleophile coordinates to the palladium(II) center, and after deprotonation by a base, a reductive elimination step occurs. This final step forms the new C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue. mit.edu The design of new ligands is often guided by mechanistic insights to improve the rates of these elementary steps, particularly for challenging substrates. nih.gov
Copper-Catalyzed Couplings: The mechanism of copper-catalyzed C-N coupling reactions, such as the Ullmann or Chan-Lam reactions, is more debated but is understood to proceed through different pathways than palladium catalysis. imperial.ac.uksioc-journal.cn For the coupling of an amine with an aryl halide, a proposed mechanism involves the coordination of the amine to a Cu(I) salt. This complex then reacts with the aryl halide. Alternatively, in Chan-Lam type couplings with arylboronic acids, the mechanism is believed to involve a Cu(II) species. organic-chemistry.org Transmetalation with the boronic acid forms an aryl-copper intermediate, which then undergoes reductive elimination with the amine. organic-chemistry.org Mechanistic investigations using techniques like ESI-MS have identified key intermediates, such as mono-ligated copper(I) complexes, confirming the role of the ligand in stabilizing the catalyst and preventing catalyst deactivation through disproportionation. imperial.ac.uk Studies on related photoinduced, copper-catalyzed systems suggest that radical pathways can also be operative, involving the combination of an organic radical with a copper(II)-amide complex, which serves as a competent model for the reactivity of the diphenylamide intermediate. nih.gov
Elucidation of Cooperative Effects in Photoredox Catalysis
Cooperative catalysis, where two distinct catalytic cycles work in concert, has emerged as a powerful strategy to achieve transformations that are difficult with a single catalyst. Photoredox catalysis, which uses light to drive reactions, is often paired with transition metal catalysis to overcome significant activation barriers. wikipedia.orgnih.govnih.gov
In this dual catalytic system, a photocatalyst (PC), typically an iridium or ruthenium complex, absorbs visible light to reach an excited state (PC*). researchgate.netnih.gov This excited state is a potent oxidant and reductant, capable of engaging in single-electron transfer (SET) with substrates or the second catalyst. princeton.edu For C-N coupling reactions, a cooperative approach often involves a photocatalyst and a copper or nickel catalyst. cnr.itresearchgate.net A study on the oxidative coupling of aryl boronic acids with arylamines using a cooperative Ru(bpy)₃²⁺/Cu(acac)₂ system demonstrated a dramatic increase in reaction efficiency with the addition of the photocatalyst. chemrxiv.org While the thermal, copper-only reaction provided low yields, the dual system afforded products in high yields under mild conditions. chemrxiv.org Although this compound was used as an internal standard for quantification in this study, the results highlight the mechanistic principle. The proposed pathway involves the photocatalyst facilitating the generation of radical intermediates that then enter the copper catalytic cycle, enabling the C-N bond formation under conditions where the thermal reaction is inefficient. chemrxiv.org
| Entry | Coupling Partners | Catalyst System | Yield (%) |
| 1 | 4-Chlorophenylboronic Acid + Aniline (B41778) | Cu(acac)₂ | 35 |
| 2 | 4-Chlorophenylboronic Acid + Aniline | Cu(acac)₂ + Ru(bpy)₃(PF₆)₂ | 91 |
| 3 | 4-Chlorophenylboronic Acid + 4-Methoxyaniline | Cu(acac)₂ | 28 |
| 4 | 4-Chlorophenylboronic Acid + 4-Methoxyaniline | Cu(acac)₂ + Ru(bpy)₃(PF₆)₂ | 78 |
| 5 | 4-Chlorophenylboronic Acid + 4-(Trifluoromethyl)aniline | Cu(acac)₂ | 11 |
| 6 | 4-Chlorophenylboronic Acid + 4-(Trifluoromethyl)aniline | Cu(acac)₂ + Ru(bpy)₃(PF₆)₂ | 68 |
This table presents data on the cooperative effect of a photocatalyst in a copper-catalyzed C-N coupling reaction, illustrating the significant yield improvement. Data sourced from a study where this compound was used as an internal standard. chemrxiv.org
Intramolecular Interactions and Their Influence on Molecular Properties
The three-dimensional structure and electronic behavior of this compound are dictated by a balance of subtle intramolecular forces. These include weak hydrogen bonds, steric repulsions between the aromatic rings, and the electronic interplay between the nitrogen lone pair and the π-systems.
Role of Intramolecular Hydrogen Bonding in Electronic Properties and Stability
While this compound does not possess the functional groups for classical, strong intramolecular hydrogen bonds (IMHBs), studies on closely related analogues, such as 2-nitrodiphenylamines, provide compelling evidence for the role of weak IMHBs in this class of compounds. publish.csiro.aucdnsciencepub.com In 2-nitrodiphenylamines, an N-H···O₂N hydrogen bond is observed, which enforces a more planar conformation and enhances the molecule's stability. publish.csiro.aupublish.csiro.au This interaction is detectable via proton NMR spectroscopy through long-range coupling between the N-H proton and a ring proton, a phenomenon that disappears in polar, hydrogen-bond-disrupting solvents. publish.csiro.au
Steric Effects on Molecular Conformation and Photophysical Behavior
The conformation of this compound is significantly influenced by steric hindrance between the two phenyl rings and the bromine substituent. This steric repulsion prevents the molecule from adopting a planar geometry. Instead, it assumes a twisted, propeller-like conformation where the phenyl rings are at a significant dihedral angle to one another. cdnsciencepub.com The existence of a defined, non-planar structure in the solid state is confirmed by its crystal structure data. nih.gov
This molecular twisting has profound effects on the photophysical properties of the molecule. The non-planar arrangement disrupts the π-conjugation across the nitrogen bridge, which in turn influences the energy of the electronic transitions. rsc.org The degree of twist affects the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). In related diphenylamine-based dyes, this twisted intramolecular charge transfer (TICT) character leads to strong solvatochromism, where the color of the emitted light changes with the polarity of the solvent. researchgate.netacs.org While the bromine atom in this compound is not a strong electron-withdrawing or -donating group compared to substituents in highly fluorescent dyes, its steric influence on the dihedral angle is a key determinant of the molecule's fundamental photophysical behavior. nih.govisuct.rursc.org
| Parameter | Description | Influence on this compound |
| Dihedral Angle (C-N-C-C) | The angle between the two phenyl rings around the C-N-C axis. ocha.ac.jpresearchgate.net | Steric hindrance between the rings forces a non-zero dihedral angle, leading to a twisted, non-planar conformation. cdnsciencepub.com |
| π-Conjugation | Overlap of p-orbitals across the molecule. | The twisted conformation partially disrupts the delocalization of the nitrogen lone pair across both rings. rsc.org |
| Photophysical Properties | Absorption and emission of light. | The disrupted conjugation affects the HOMO-LUMO gap, influencing the absorption and fluorescence spectra. The twisted geometry can lead to charge-transfer characteristics in the excited state. researchgate.netacs.org |
This table summarizes the impact of steric effects on the conformation and properties of this compound.
Through-Bond Conjugation and Lone-Pair Electron Contributions to Electronic Structure
The electronic structure of this compound is fundamentally shaped by the delocalization of the nitrogen atom's lone pair of electrons into the π-systems of the two attached phenyl rings. libretexts.org This interaction is a form of through-bond conjugation, where the nitrogen atom becomes sp²-like hybridized, allowing its p-orbital to overlap with the p-orbitals of the aromatic rings. chemistrysteps.comquora.comyoutube.com This delocalization creates an extended π-electron system across the molecule.
Coordination Chemistry of this compound Derived Ligands
The coordination chemistry involving this compound is primarily centered on its derivatives, which are engineered into more complex ligands. The parent molecule itself, with its secondary amine nitrogen, is a relatively weak Lewis base. However, by functionalizing the scaffold, particularly through the introduction of stronger donor groups like phosphines, a diverse range of ligands can be created. These ligands form stable and often catalytically active complexes with various transition metals. The inherent electronic properties of the bromo- and phenyl- substituents, combined with the designed coordination environment, allow for fine-tuning of the resulting metal complex's structure and reactivity.
The synthesis of metal-organic complexes featuring the this compound motif typically involves the preliminary functionalization of the parent amine to create a more potent ligand. A common strategy is the introduction of phosphine groups, resulting in aminophosphine (B1255530) ligands. For instance, (4-bromophenyl)diphenylphosphine (B1581179) is utilized as a ligand to form transition metal complexes that serve as catalysts. lookchem.com These ligands are then reacted with a suitable metal precursor, often a metal halide or acetate (B1210297), in an appropriate solvent to yield the desired complex.
Another approach involves incorporating the bromo-aniline structural unit into larger, multidentate ligand systems, such as Schiff bases. For example, a bidentate Schiff base ligand was synthesized by condensing 2,4-diamine-5-(3,4,5-trimethoxybenzyl)pyrimidine with 4-dimethylaminobenzaldehyde. This ligand was then used to create complexes with manganese(II), nickel(II), and copper(II). pjmhsonline.com Although not directly derived from this compound, this synthesis illustrates a common pathway where a bromo-substituted aniline or a related amine is a key building block for more elaborate ligand structures. pjmhsonline.com
Characterization of these complexes is crucial to establish their structure and purity. Standard techniques include:
Spectroscopic Methods: FT-IR spectroscopy is used to observe changes in vibrational frequencies upon coordination, such as the stretching frequencies of the N-H or newly formed bonds. UV-Vis spectroscopy provides information about the electronic transitions within the complex, which are influenced by the coordination geometry. pjmhsonline.comscirp.org
NMR Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy are used to elucidate the ligand structure in the complex. For phosphine-containing ligands, ³¹P NMR is essential for characterizing the phosphorus environment and confirming coordination to the metal center. researchgate.net
Elemental Analysis and Mass Spectrometry: These methods confirm the empirical formula and molecular weight of the synthesized complexes. pjmhsonline.com
The data from X-ray crystallography are particularly insightful. For example, in a study of two new M(II)-radical complexes, [M(hfac)₂(IM-o-QN)], the central metal ions (Ni(II) and Zn(II)) were found to have a distorted octahedral geometry, coordinated by oxygen and nitrogen atoms. scirp.org The precise bond lengths and angles determined from the crystal structure are fundamental to understanding the nature of the metal-ligand interactions.
Table 1: Selected X-ray Crystallographic Data for an Exemplary Ni(II) Octahedral Complex This table presents representative data from a known nickel complex to illustrate the type of information obtained from X-ray diffraction analysis.
| Parameter | Value | Reference |
| Coordination Geometry | Distorted Octahedron | scirp.org |
| Crystal System | Triclinic | scirp.org |
| Space Group | Pī | scirp.org |
| Bond Length Ni-N1 | 2.166(4) Å | scirp.org |
| Bond Length Ni-N(imino) | 2.056(4) Å | scirp.org |
| Bond Length Ni-O | 2.009(3) - 2.030(3) Å | scirp.org |
Data sourced from a study on a Ni(II)-radical complex with a nitrogen-containing ligand to exemplify typical characterization data. scirp.org
The design of ligands derived from a this compound framework has a profound impact on the coordination geometry and electronic properties of the resulting metal complexes. By strategically modifying the ligand, one can control key parameters that dictate the complex's stability, reactivity, and potential for catalytic applications. alfa-chemistry.com
Steric and Electronic Tuning: The primary tools for influencing the complex are the steric bulk and electronic properties of the ligand. tcichemicals.com
Steric Effects: The size of the ligand, often quantified by the cone angle for phosphines, directly influences the coordination number and geometry. tcichemicals.com Introducing bulky substituents, such as tert-butyl groups on a phosphine donor attached to the diphenylamine (B1679370) backbone, can create steric hindrance that favors lower coordination numbers and can influence the bond angles around the metal center. researchgate.net This steric pressure can also promote reductive elimination in catalytic cycles, a crucial step in many cross-coupling reactions. tcichemicals.com
Electronic Effects: The this compound moiety has distinct electronic features. The phenyl groups are electron-withdrawing, while the nitrogen atom is a potential electron donor. The bromine atom is also electron-withdrawing via induction but can participate in π-donation. Functionalizing this core, for example by adding a strongly σ-donating trialkylphosphine group, significantly enhances the electron density at the metal center. tcichemicals.com This increased electron density generally facilitates oxidative addition, the initial step in many catalytic cycles. tcichemicals.com
Coordination Mode and Hemilability: Ligands can be designed to be monodentate, binding through a single point (e.g., a single phosphine group), or polydentate, binding through multiple donor atoms. alfa-chemistry.com For instance, a phosphine group can be introduced at the ortho-position of one of the phenyl rings, creating a potential P,N-bidentate chelating ligand. The resulting five-membered chelate ring can be highly stable. The use of bidentate ligands can force a specific geometry, such as square planar in Pd(II) complexes, and prevent the formation of undesired intermediates. syr.edu
A particularly sophisticated design strategy involves creating "hemilabile" ligands. academie-sciences.fr These ligands contain both a strong donor (like a 'soft' phosphine) and a weaker donor (like a 'hard' nitrogen or oxygen). The weaker donor can dissociate from the metal center, creating a vacant coordination site for a substrate to bind during a catalytic reaction, and then re-coordinate to stabilize the complex later in the cycle. academie-sciences.fr A this compound scaffold could be functionalized to create such hemilabile P,N or P,O ligands, offering precise control over the catalytic process.
Impact on Geometry and Properties: The interplay of these design features determines the final coordination environment. A monodentate, bulky, electron-rich phosphine derived from this compound might favor a tetrahedral geometry in a four-coordinate complex. researchgate.net In contrast, a rigid, planar, P,N,N,P-tetradentate ligand built on the same core could enforce a square planar or octahedral geometry. academie-sciences.fr
This coordination geometry, in turn, dictates the electronic properties of the complex. The splitting of the metal's d-orbitals, and thus the complex's color, magnetic properties, and redox potentials, is a direct consequence of the arrangement and nature of the surrounding ligands. alfa-chemistry.com For example, in palladium catalysis, forcing a κ¹-amidate geometry (binding only through nitrogen) with a bidentate phosphine ligand can facilitate reductive elimination compared to a κ²-amidate geometry where the amide's oxygen also coordinates to the metal. syr.edu
Advanced Applications of 4 Bromodiphenylamine and Its Derivatives in Materials Science and Organic Chemistry
Organic Electronics and Optoelectronic Materials
The field of organic electronics has significantly benefited from the integration of 4-bromodiphenylamine and its derivatives. These compounds serve as pivotal intermediates and core components in a variety of devices, owing to their tunable photophysical properties, charge-transporting capabilities, and synthetic accessibility.
Design and Synthesis of Thermally Activated Delayed Fluorescence (TADF) Emitters
Thermally activated delayed fluorescence (TADF) materials represent a key advancement in organic light-emitting diodes (OLEDs), enabling internal quantum efficiencies approaching 100% without the need for expensive noble metals. nih.govrsc.org The design of TADF emitters often involves linking electron-donating and electron-accepting moieties in a twisted molecular structure. researchgate.net This configuration leads to a small energy gap (ΔEST) between the lowest singlet (S1) and triplet (T1) excited states, facilitating efficient reverse intersystem crossing (RISC) and converting triplet excitons into emissive singlet excitons. nih.govfrontiersin.org
This compound derivatives are instrumental in this context. For instance, in the synthesis of some TADF emitters, a bromo-functionalized precursor is coupled with a donor or acceptor boronic acid via Suzuki coupling. nih.gov The bromine atom can also play a crucial role in enhancing spin-orbit coupling through the heavy-atom effect, which can promote intersystem crossing, a key process in TADF. capes.gov.brresearchgate.net
| TADF Emitter Design Principle | Role of this compound Derivative | Key Outcome |
| Donor-Acceptor (D-A) Architecture | Serves as a precursor for the donor or acceptor moiety. | Creates a twisted structure to minimize ΔEST. |
| Heavy-Atom Effect | The bromine atom enhances spin-orbit coupling. | Potentially increases the rate of intersystem crossing. |
| Multi-Resonance (MR) Effect | Can be incorporated into rigid heteroatomic skeletons. | Leads to narrowband emission with high color purity. nu.edu.kzresearchgate.net |
A series of blue TADF emitters have been developed using indenocarbazole derivatives as the electron-donating unit and 2,4,6-triphenyl-1,3,5-triazine (B147588) as the acceptor. worktribe.com While not directly incorporating this compound, this research highlights the importance of the carbazole-type donor structure, which can be synthesized from diphenylamine (B1679370) precursors. The study found that substituent positioning on the carbazole (B46965) unit significantly influences the TADF properties. worktribe.com
Development of Efficient Room-Temperature Phosphorescent Systems
Room-temperature phosphorescence (RTP) in purely organic materials is a highly sought-after phenomenon for applications in OLEDs, sensing, and bioimaging. rhhz.netnih.gov The generation of efficient RTP materials often relies on strategies to enhance intersystem crossing (ISC) and suppress non-radiative decay of the triplet excitons. nih.gov
The "heavy-atom effect" is a primary strategy, where the presence of a heavy atom like bromine increases spin-orbit coupling, thereby promoting the typically spin-forbidden ISC process. rsc.orgresearchgate.net The incorporation of a bromine atom into organic molecules can significantly boost phosphorescence efficiency and lifetime. rsc.org For example, studies have shown that introducing bromine into a phenothiazine (B1677639) skeleton leads to a substantial increase in both phosphorescence quantum yield and lifetime. rsc.org
Derivatives of this compound are excellent candidates for RTP materials due to the inherent heavy-atom effect of bromine. Research has demonstrated that creating a rigid molecular structure, for instance through polymerization or crystallization, can further enhance RTP by restricting intramolecular motions that lead to non-radiative decay. rhhz.net
| Strategy for Efficient RTP | Role of this compound Derivatives | Research Finding |
| Heavy-Atom Effect | The bromine atom enhances spin-orbit coupling. | Increases the rate of intersystem crossing (ISC). rsc.orgresearchgate.net |
| Molecular Rigidity | Can be incorporated into rigid polymer matrices like PMMA or form crystalline structures. | Suppresses non-radiative decay pathways, leading to longer phosphorescence lifetimes. rhhz.nettju.edu.cntju.edu.cn |
| Host-Guest Systems | Can be used as a dopant in a suitable host material. | The host provides a rigid environment, enhancing the phosphorescence of the guest molecule. tju.edu.cn |
Fabrication of Hole-Transporting Materials for Organic Light-Emitting Diodes (OLEDs)
Hole-transporting materials (HTMs) are essential components of OLEDs, responsible for the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer. scitechnol.com Triarylamine derivatives are a prominent class of HTMs due to their excellent hole mobility and thermal stability. mdpi.com
This compound serves as a key intermediate in the synthesis of more complex triarylamine-based HTMs. The bromine atom provides a reactive site for cross-coupling reactions, such as the Buchwald-Hartwig or Suzuki coupling, allowing for the attachment of other aryl groups to build up the desired molecular architecture. researchgate.net For instance, N,N'-Diphenyl-N,N'-bis(3-methylphenyl)-1,1'-biphenyl-4,4'-diamine (TPD), a classic HTM, and its derivatives can be conceptualized as being built up from diphenylamine-like units. researchgate.net
The properties of the resulting HTM can be fine-tuned by modifying the substituents on the phenyl rings. For example, introducing electron-donating groups can adjust the highest occupied molecular orbital (HOMO) energy level to better match that of the perovskite sensitizer (B1316253) in perovskite solar cells (PSCs), a related application. mdpi.com
| HTM Design Feature | Synthetic Role of this compound | Impact on Device Performance |
| Triarylamine Core | A building block for constructing the core structure. | Provides good hole mobility and stability. |
| Extended π-Conjugation | Enables the extension of the conjugated system through coupling reactions. | Can improve charge transport properties. |
| Tunable Energy Levels | Allows for the introduction of various functional groups. | Optimizes charge injection by matching energy levels with adjacent layers. mdpi.comossila.com |
Application in Conductive Polymers and Oligoarylamines for Advanced Electronic Devices
Conductive polymers and oligoarylamines are materials that combine the processing advantages of polymers with the electronic properties of semiconductors. They find applications in a range of advanced electronic devices, including field-effect transistors, sensors, and electrochromic devices. researchgate.net
This compound is a valuable monomer or intermediate for the synthesis of these materials. The bromine atom allows for polymerization through various cross-coupling reactions. For example, oligoarylamines can be synthesized by the palladium-catalyzed C-N bond-forming reaction of a Boc-protected di-4-bromodiphenylamine with diphenylamine. researchgate.net The resulting oligomers and polymers possess extended π-conjugated systems, which are essential for their conductive properties.
The properties of the final polymer or oligomer can be tailored by the choice of co-monomers and the specific synthetic route. This allows for the creation of materials with specific electronic and optical properties for targeted applications in electronic and optoelectronic devices. researchgate.net
Utilization in Dye-Sensitized Solar Cells and Photocatalysis
Dye-sensitized solar cells (DSSCs) and photocatalytic systems are promising technologies for solar energy conversion and environmental remediation. rsc.org In DSSCs, a dye molecule absorbs light and injects an electron into a wide-bandgap semiconductor, typically titanium dioxide (TiO2). rsc.org In photocatalysis, a semiconductor material uses light energy to drive chemical reactions, such as the degradation of pollutants. ias.ac.in
While this compound itself may not be the primary photosensitizer, its derivatives can be used to synthesize more complex dyes. The diphenylamine moiety can act as an electron-donating group in a donor-π-acceptor (D-π-A) dye structure, which is a common design for efficient photosensitizers. researchgate.net The bromine atom can be used as a handle for further functionalization or to tune the electronic properties of the dye.
Furthermore, in the broader context of photocatalysis, the principles of charge transfer and sensitization are key. researchgate.net Materials derived from this compound could potentially be integrated into hybrid photocatalytic systems, although direct applications are less commonly reported than in OLEDs.
Synthetic Intermediates for Complex Molecular Architectures and Fine Chemicals
Beyond its applications in materials science, this compound is a versatile intermediate in organic synthesis for the construction of complex molecular architectures and the production of fine chemicals. myskinrecipes.com Its utility stems from the reactivity of the bromine atom and the diphenylamine scaffold.
The bromine atom can be readily replaced by a variety of functional groups through nucleophilic substitution or, more commonly, through transition-metal-catalyzed cross-coupling reactions. This allows for the facile formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of complex organic molecules. For example, Suzuki-Miyaura coupling can be used to introduce new aryl or vinyl groups, while Buchwald-Hartwig amination can be employed to add further amine functionalities.
This synthetic versatility makes this compound a valuable starting material for the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals. rub.devu.lt The diphenylamine core is a common structural motif in many biologically active compounds and functional materials. The ability to selectively functionalize this core via the bromo-substituent provides a powerful tool for synthetic chemists to create novel and complex molecular structures. jiayanxinggroup.com
Precursor for Advanced Heterocyclic Compounds (e.g., Acridones, Phenazines, Carbazoles)
This compound serves as a crucial starting material or intermediate in the synthesis of several advanced heterocyclic systems due to the reactivity of its diarylamine core and the presence of the bromine atom, which can be retained or used as a handle for further functionalization.
Acridones: The synthesis of acridone (B373769) and its derivatives often relies on the intramolecular cyclization of diphenylamine-2-carboxylic acids. Halogenated diphenylamines are key precursors in this process. For instance, the cyclization of 2'-bromodiphenylamine-2-carboxylic acid in concentrated sulfuric acid is a method used to produce bromoacridones. rsc.orgresearchgate.net The presence of a halogen, such as bromine or fluorine, on the diphenylamine-2-carboxylic acid molecule influences the kinetics of the cyclization reaction to form the corresponding acridone. tatvachintan.com Specifically, 2'-bromodiphenylamine-2-carboxylic acid has been shown to have higher reaction rate constants for cyclization compared to its 2'-fluoro counterpart. tatvachintan.com Bromo-acridines can also be synthesized from commercially available 2-bromodiphenylamine through a microwave-promoted cyclization with benzoic acid, demonstrating another route where the bromodiphenylamine scaffold is essential. lonwinchem.com
Phenazines: Phenazines are a class of nitrogen-containing heterocycles with significant biological and material applications. wikipedia.orgtandfonline.com The synthesis of the phenazine (B1670421) core can be achieved through various methods, including the oxidative condensation of o-phenylenediamines and the reductive cyclization of diphenylamine derivatives. google.comgoogle.com One classic method involves the reaction of N-phenyl-2-nitroaniline in the presence of a reducing agent like iron powder, which first reduces the nitro group to an amine, followed by oxidative cyclization to yield phenazine. google.com The diphenylamine framework is central to these transformations. While direct synthesis from this compound is less commonly detailed, its structure represents a key building block for creating substituted phenazines, where the bromine atom could direct substitution patterns or be involved in cross-coupling reactions to build more complex structures. The synthesis of phenazine derivatives is often driven by their potential as antimicrobial and antimalarial agents. tandfonline.com
Carbazoles: Carbazoles are tricyclic aromatic heterocycles with important applications in materials science (e.g., OLEDs) and pharmaceuticals. Several synthetic routes to carbazoles utilize diphenylamine or its derivatives. myskinrecipes.comnbinno.com Methods like the Graebe-Ullmann reaction involve the diazotization of an N-phenyl-o-phenylenediamine, which then cyclizes with the loss of nitrogen gas to form the carbazole ring. nbinno.com A more direct approach is the oxidative cyclization of diphenylamines. myskinrecipes.com For example, diphenylamine can be catalytically oxidized using palladium catalysts in an acidic solvent to produce carbazole with high purity. researchgate.nethongjinchem.com Furthermore, substituted diphenylamines are used to create functionalized carbazoles; for instance, coupling aryl sulfonamides with aryl bromides can produce N,N-diaryl sulfonamides, which upon UV irradiation can cyclize to form carbazoles. rsc.org These methods highlight the potential of this compound as a precursor, where the diarylamine structure allows for intramolecular C-C bond formation to create the central five-membered ring of the carbazole system.
Role in the Production of Pharmaceuticals, Agrochemicals, and Other Fine Chemicals
This compound is classified as a versatile intermediate primarily used in the synthesis of more complex molecules within several key chemical industries. hongjinchem.comkdbiopharma.com Its utility stems from its bifunctional nature: a reactive secondary amine and a brominated aromatic ring that allows for a variety of chemical transformations.
Pharmaceuticals: In the pharmaceutical industry, arylamines are important structural motifs and building blocks for active pharmaceutical ingredients (APIs). buyersguidechem.com this compound is noted for its use as a pharmaceutical intermediate, serving as a starting point for the synthesis of larger, more complex drug candidates. minalintermediates.comwikipedia.org While specific drugs derived directly from this compound are not always explicitly named in general literature, its role is analogous to other key intermediates like aminodiphenylmethane, which is a precursor for the drug Azelnidipine. The synthesis of various bioactive compounds often involves intermediates like this compound to construct the final molecular architecture required for therapeutic activity. kdbiopharma.com
Agrochemicals: The compound also serves as an intermediate in the agrochemical sector. google.comhongjinchem.comacs.org Halogenated compounds are prevalent in modern agrochemicals, such as fungicides, herbicides, and insecticides, as the inclusion of halogens can significantly enhance biological activity and metabolic stability. nih.gov The synthesis of many crop protection agents involves the use of halogenated building blocks. For instance, the synthesis of the fungicide fluindapyr involves coupling a fluorine-containing pyrazole (B372694) carboxylate with a fluoro-substituted aminoindane, the latter being prepared from 4-fluoroaniline. nih.gov This illustrates the general strategy of using halogenated anilines and related amine intermediates to build complex agrochemicals. This compound fits this profile as a readily available brominated arylamine scaffold for developing new active ingredients. nih.gov
Fine Chemicals: As a fine chemical, this compound is a pure, single substance produced in limited quantities and used as a building block for specialized, high-value products. minalintermediates.comrsc.org It is utilized in industrial and laboratory settings for organic synthesis. minalintermediates.comrsc.org One notable application outside of life sciences is in the synthesis of OLED (Organic Light-Emitting Diode) intermediates, where its aromatic and amine functionalities contribute to the electronic properties of the final materials. minalintermediates.com
Exploration in Medicinal Chemistry Scaffolds
Development of Enzyme Inhibitors (e.g., Monoacylglycerol Lipase)
The this compound scaffold is a valuable starting point for the development of enzyme inhibitors due to its structural features, which allow for diverse chemical modifications. Monoacylglycerol lipase (B570770) (MAGL) is a serine hydrolase that plays a key role in the endocannabinoid system by degrading the neurotransmitter 2-arachidonoylglycerol (B1664049) (2-AG). Inhibition of MAGL is a therapeutic strategy for treating neurological disorders, inflammation, and cancer. nih.gov
MAGL inhibitors often feature a "warhead" that covalently binds to the enzyme's active site, attached to a scaffold that provides selectivity and favorable physicochemical properties. nih.gov Carbamate (B1207046) and urea-based structures are common among irreversible MAGL inhibitors. nih.gov For example, JZL184 is a potent and selective MAGL inhibitor based on a 4-nitrophenyl carbamate structure. nih.gov
While direct examples of this compound-derived MAGL inhibitors are not prominently documented, the utility of the core structure in generating enzyme inhibitors is established. For instance, this compound can be converted into 4-(phenylamino)phenyl boronic acid pinacol (B44631) ester, a versatile intermediate for synthesizing derivatives, such as aryloxyarylsulfonylamino hydroxamic acids, which have been investigated as inhibitors of metalloproteinases. The design of reversible MAGL inhibitors has focused on scaffolds that can occupy a hydrophobic pocket within the enzyme. The diarylamine structure of this compound provides a suitable hydrophobic backbone that can be functionalized to target such pockets in enzymes like MAGL, making it an attractive scaffold for medicinal chemistry exploration in this area.
Design of Modulators for Cellular Signaling Pathways (e.g., Hedgehog Protein Signaling)
The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation in adults is linked to the development of various cancers, including basal cell carcinoma and medulloblastoma. This makes the pathway, particularly the key signal-transducing protein Smoothened (SMO), an important target for anticancer drug discovery.
Arylamines are recognized as significant scaffolds in medicinal chemistry for creating pharmaceutically active compounds. buyersguidechem.com Notably, several inhibitors of the Hh pathway are built upon arylamine or related nitrogen-containing heterocyclic structures. For example, Vismodegib (GDC-0449) and Sonidegib (LDE-225), both FDA-approved drugs for treating basal cell carcinoma, are potent SMO antagonists. researchgate.netbuyersguidechem.com The core structures of these inhibitors often feature complex aromatic systems, including pyridine, benzamide, and biphenyl (B1667301) groups, designed to bind effectively to the SMO receptor. researchgate.net
The development of second-generation Hh pathway inhibitors has involved modifying scaffolds like the 2-pyridyl biphenyl amide to optimize potency and drug-like properties. researchgate.net Although this compound is not a direct component of these specific drugs, its arylamine structure makes it a relevant and valuable building block for designing new modulators of the Hh pathway. The diphenylamine framework can be functionalized to mimic the spatial and electronic arrangement of known SMO inhibitors, and the bromine atom offers a convenient site for introducing further diversity through cross-coupling reactions to explore structure-activity relationships.
Investigation of Antimicrobial Activities of Related Brominated Arylamides
The introduction of bromine atoms into arylamide and related structures has been shown to be a viable strategy for enhancing antimicrobial activity. Research into brominated compounds derived from arylamines demonstrates their potential against various pathogens, including drug-resistant bacterial strains.
Studies on isoquinoline-based aminoquinones have highlighted the role of bromine in modulating antibacterial effects. nbinno.combuyersguidechem.com When comparing non-brominated compounds with their mono- and di-brominated analogs, the presence of bromine was found to be important for activity against Gram-negative bacteria such as E. coli and P. aeruginosa. nbinno.combuyersguidechem.com For instance, a comparison between a non-brominated arylamino compound and its monobrominated counterpart indicated that the bromine atom could influence the activity profile. nbinno.combuyersguidechem.com Furthermore, a di-brominated derivative showed more potent and selective activity against E. coli and P. aeruginosa than the corresponding mono-brominated compound, suggesting that the degree of bromination can significantly impact efficacy. nbinno.combuyersguidechem.com
In another class of compounds, indolyl acrylamides, the inclusion of a bromo substituent was shown to effectively enhance antibacterial activity. hongjinchem.com A derivative with a bromine atom at the C5-position of the indole (B1671886) ring (compound 11a ) exhibited better activity against an extensively drug-resistant (XDR) strain of Acinetobacter baumannii than the antibiotic cefepime. hongjinchem.com This compound also showed potent activity against other strains, indicating that the bromo substituent is a key contributor to the enhanced antibacterial effects. hongjinchem.com These findings underscore the value of exploring brominated arylamide and related scaffolds, for which this compound is a foundational structure, in the search for new antimicrobial agents.
| Strain | Compound Type | Observation | Reference |
| E. coli, P. aeruginosa | Di-brominated aminoquinone | More potent and selective than the mono-brominated analog. | nbinno.combuyersguidechem.com |
| A. baumannii (XDR) | Indolyl acrylamide (B121943) (C5-Br) | Better activity than the reference antibiotic, cefepime. | hongjinchem.com |
| Gram-negative bacteria | Monobrominated aminoquinone | Bromine atom was important for antibacterial activity compared to non-brominated analog. | nbinno.combuyersguidechem.com |
Future Research Directions and Emerging Opportunities for 4 Bromodiphenylamine
Development of More Sustainable and Environmentally Benign Synthetic Routes
The future of chemical manufacturing hinges on the development of sustainable processes that minimize environmental impact. For 4-bromodiphenylamine and its derivatives, research is increasingly focused on greener synthetic methodologies that offer high efficiency while reducing hazardous waste and energy consumption.
Key research thrusts include:
Catalytic C-N Cross-Coupling Reactions: Traditional methods for synthesizing diarylamines often require harsh conditions. Modern research is exploring more benign alternatives. For instance, a highly efficient method involves the N-arylation of aniline (B41778) with phenylboronic acid using a nanocatalyst in a methanol-water solvent system at room temperature. chemicalbook.com This approach avoids hazardous organic solvents and operates under mild conditions, representing a significant step towards sustainability. chemicalbook.com
Regioselective Halogenation: Precise control over the position of bromination is critical. The use of systems like copper(II) bromide (CuBr₂) with Oxone® offers a facile and regioselective method for the mono-bromination of aromatic amines. rsc.org This process can be conducted at room temperature and provides good to excellent yields, minimizing the formation of unwanted poly-brominated byproducts. rsc.org
Photocatalysis: The use of visible light to drive chemical reactions is a rapidly growing field in green chemistry. Cooperative photoredox and copper catalysis systems are being explored for the oxidative coupling of aryl boronic acids with amines. chemrxiv.org While this compound was used as an internal standard in one such study, the principles can be applied to its synthesis, offering an energy-efficient pathway that utilizes light as a renewable energy source. chemrxiv.orgacs.org
Table 1: Comparison of Synthetic Routes for Diphenylamine (B1679370) Scaffolds
| Method | Reagents/Catalyst | Solvent | Conditions | Advantages |
|---|---|---|---|---|
| Nanocatalyst N-Arylation | 4-Bromoaniline (B143363), Phenylboronic acid, K₂CO₃, Nanocatalyst | Methanol (B129727)/Water | Room Temperature, 9h | High yield (90%), environmentally benign solvent, mild conditions. chemicalbook.com |
| Regioselective Bromination | Diphenylamine, CuBr₂, Oxone® | Acetonitrile | Room Temperature | High yield (85%), high regioselectivity, mild conditions. rsc.org |
| Photocatalytic Coupling | Boronic acid, Amine, Cu(acac)₂, Ru(bpy)₃(PF₆)₂ | Toluene/MeCN | 35 °C, Blue LED | Utilizes visible light, operates under mild thermal conditions. chemrxiv.org |
Rational Design of Novel Catalytic Systems Utilizing this compound Derived Ligands
The diphenylamine framework is a versatile platform for designing ligands that can coordinate with metal centers to form highly effective catalysts. The bromine atom on the 4-position provides a convenient synthetic handle for elaboration into more complex ligand structures. Future research is focused on the rational design of these ligands to achieve higher activity, selectivity, and stability in a variety of catalytic transformations.
Emerging opportunities include:
Asymmetric Catalysis: Chiral ligands derived from brominated precursors are critical for enantioselective synthesis. For example, dirhodium tetrakis-(R)-(1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylate), known as Rh₂(R-BTPCP)₄, has proven to be a highly effective catalyst for enantioselective cyclopropanation and C-H functionalization reactions. nih.gov Computational studies suggest that the catalyst's ligands adjust their conformation to accommodate the substrate, a feature that can be further exploited in ligand design. nih.gov
Polymerization Catalysis: Ligands derived from bromodiphenylamine are being used to create late transition metal catalysts for olefin polymerization. Nickel complexes bearing 2-(diarylphosphino)-N-phenylbenzenamine ligands, synthesized from 2-bromodiphenylamine, are active in the polymerization of norbornene. mdpi.com Future work will focus on tuning the electronic and steric properties of these ligands to control polymer properties like molecular weight and monomer incorporation. mdpi.com
Conformationally Flexible Ligands: The development of ligands that can adapt their shape to stabilize different transition states in a catalytic cycle is a promising frontier. nih.gov While not directly using this compound, the principle of using flexible backbones is highly relevant. The bromo-substituted diphenylamine scaffold can be incorporated into such flexible designs to create catalysts with enhanced reactivity and enantioselectivity for challenging reactions like asymmetric hydroboration. nih.gov
Advanced Engineering of Optoelectronic Properties for Next-Generation Devices
Derivatives of this compound are key components in the development of materials for organic electronics, owing to their tunable photophysical and electronic properties. Research is aimed at engineering these molecules to achieve superior performance in devices such as organic light-emitting diodes (OLEDs), sensors, and photovoltaic cells.
Significant areas of future research are:
Thermally Activated Delayed Fluorescence (TADF): TADF materials are crucial for achieving high efficiency in next-generation OLEDs. The diphenylamine moiety serves as an excellent electron donor, and when combined with an acceptor unit, can lead to a small singlet-triplet energy gap, which is essential for TADF. acs.org The bromo-substituent provides a reactive site for coupling to various acceptor cores, allowing for the systematic tuning of emission colors and efficiencies. acs.org
Room-Temperature Phosphorescence (RTP): Organic materials that exhibit long-lived emission (phosphorescence) at room temperature are highly sought after for applications in sensing, bio-imaging, and lighting. rsc.org Weakly donor-acceptor molecules, where a carbazole (B46965) donor (synthesized from 2-bromodiphenylamine) is linked to acceptor units, have been shown to exhibit efficient RTP. rsc.orgresearchgate.net The design of these ternary π-conjugated systems allows for the manipulation of electronic states to enhance phosphorescence. researchgate.net
Oligoarylamines for Hole Transport: Star-shaped and dendritic oligoarylamines synthesized using brominated diphenylamine precursors exhibit excellent electrochemical stability and charge-transporting properties. researchgate.net These materials are promising candidates for hole-transport layers in optoelectronic devices. Integrated experimental and computational studies are being used to understand intramolecular charge transfer within these molecules, guiding the design of materials with improved device performance. researchgate.net
Integration into Supramolecular Assemblies and Smart Materials
Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. This compound and its derivatives are ideal building blocks for creating functional supramolecular systems and "smart" materials that respond to external stimuli.
Promising avenues for exploration include:
Stimuli-Responsive Materials: Materials that change their properties, such as color or fluorescence, in response to environmental changes (e.g., humidity, oxygen, or the presence of specific analytes) are a major goal of materials science. researchgate.net RTP materials derived from bromodiphenylamine precursors show stimulus-responsive behavior, making them suitable for real-time sensing applications. rsc.orgresearchgate.net
Aggregation-Induced Emission (AIE): Some molecules are non-emissive when dissolved but become highly fluorescent upon aggregation. This AIE phenomenon is valuable for developing "turn-on" fluorescent sensors. Oligoaniline derivatives synthesized from this compound have been shown to exhibit a conversion from aggregation-caused quenching (ACQ) to AIE, enabling the quantitative detection of biomolecules like bovine serum albumin (BSA). rsc.org
Multivalent Supramolecular Assemblies: By modifying polymers or nanoparticles with derivatives of this compound, it is possible to construct complex, multivalent assemblies. A supramolecular system built from hyaluronic acid modified with a 4-(4-bromophenyl)pyridinium unit, cucurbit rsc.orguril, and laponite clay was shown to exhibit ultralong organic RTP in aqueous solution. rsc.org Such systems have potential applications in soft materials and cell imaging. rsc.org
Deeper Mechanistic Understanding Through Integrated Experimental and Advanced Computational Approaches
To accelerate the design of new materials and catalysts, a deep understanding of the underlying molecular mechanisms is essential. The integration of advanced computational methods, such as Density Functional Theory (DFT), with experimental techniques provides powerful insights into molecular structure, electronic properties, and reaction pathways.
Future research will heavily rely on this integrated approach to:
Elucidate Reaction Mechanisms: Computational modeling is used to map out the energy landscapes of catalytic cycles, identify key intermediates and transition states, and explain observed selectivities. nih.govnih.gov For example, DFT calculations have been used to understand how the ligands in a Rh₂(R-BTPCP)₄ catalyst move to facilitate a reaction and to study the pathways of Rh-catalyzed hydroboration. nih.govnih.gov
Predict Spectroscopic and Electronic Properties: Quantum chemical calculations can accurately predict spectroscopic properties (like NMR, IR, and Raman spectra) and electronic characteristics (such as HOMO-LUMO energy gaps and charge distribution). researchgate.netresearchgate.netresearchgate.net This allows for the pre-screening of candidate molecules for specific optoelectronic applications and aids in the interpretation of experimental data. Studies on related bromo- and nitro-substituted anilines demonstrate the power of DFT in correlating structure with properties like nonlinear optical (NLO) behavior. researchgate.net
Understand Excited-State Dynamics: For optoelectronic materials, understanding the behavior of molecules in their excited states is critical. Time-dependent DFT (TD-DFT) is used to model electronic transitions and predict absorption and emission spectra, as well as to investigate processes like intramolecular charge transfer, intersystem crossing, and TADF. researchgate.netjst.go.jp This knowledge is crucial for designing more efficient molecules for OLEDs and RTP applications. researchgate.netjst.go.jp
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing 4-bromodiphenylamine (4-BDPA), and how can purity be optimized?
- Methodological Answer : 4-BDPA is typically synthesized via Ullmann coupling or Buchwald-Hartwig amination, using bromobenzene and aniline derivatives. To optimize purity, ensure stoichiometric control of brominated precursors and employ column chromatography (silica gel, hexane/ethyl acetate eluent) for purification. Purity verification via HPLC (C18 column, acetonitrile/water mobile phase) is critical, with commercial batches achieving ≥97% purity .
Q. Which spectroscopic techniques are most effective for characterizing 4-BDPA, and how should data be interpreted?
- Methodological Answer : Use H/C NMR to confirm structure: aromatic protons appear at δ 6.8–7.4 ppm, while the amine proton is typically broad near δ 3.5 ppm. FT-IR identifies N-H stretches (~3400 cm) and C-Br bonds (~600 cm). Mass spectrometry (EI-MS) should show a molecular ion peak at m/z 247 (CHBrN). Cross-reference with NIST databases for spectral validation .
Q. What are the primary research applications of 4-BDPA in organic chemistry?
- Methodological Answer : 4-BDPA serves as a precursor for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to synthesize biphenylamines. It is also used in polymer chemistry to develop electroactive materials, leveraging its electron-withdrawing bromine substituent for tuning conductivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yield data when synthesizing 4-BDPA derivatives?
- Methodological Answer : Systematic replication under controlled conditions (temperature, catalyst loading) is essential. Use Design of Experiments (DoE) to identify confounding variables. For example, inconsistent yields in cross-coupling reactions may arise from trace oxygen or moisture; employ Schlenk-line techniques for inert atmospheres. Statistical tools like ANOVA can isolate significant factors .
Q. What experimental strategies improve the reproducibility of 4-BDPA-based polymer conductivity studies?
- Methodological Answer : Standardize film deposition methods (spin-coating vs. drop-casting) and characterize thickness using profilometry. Control doping levels (e.g., with iodine vapor) and measure conductivity via four-point probe under fixed humidity. Replicate measurements across multiple batches to account for batch-to-batch variability .
Q. How can mechanistic studies differentiate between competing pathways in 4-BDPA functionalization reactions?
- Methodological Answer : Employ kinetic isotope effects (KIE) or radical trapping agents (TEMPO) to distinguish between ionic and radical mechanisms. For example, in bromine displacement reactions, a significant KIE () suggests a proton-transfer step. Computational modeling (DFT) can further validate transition states .
Q. What advanced analytical techniques address challenges in quantifying trace 4-BDPA degradation products?
- Methodological Answer : Use UPLC-MS/MS with a deuterated internal standard (e.g., 4-BDPA-d) for high sensitivity. For environmental samples, solid-phase extraction (SPE) followed by GC-ECD enhances detection limits to sub-ppb levels. Validate against certified reference materials (CRMs) .
Emerging Research Directions
Q. What understudied properties of 4-BDPA warrant investigation for photovoltaic applications?
- Methodological Answer : Explore its exciton binding energy via ultrafast spectroscopy and hole-transport efficiency in perovskite solar cells. Compare with analogues (e.g., 4-methyldiphenylamine) to assess bromine’s impact on charge mobility. Collaborate with computational chemists to predict bandgap tunability .
Q. How can 4-BDPA be integrated into metal-organic frameworks (MOFs) for catalytic applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
